Methyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (MDG 582) is a novel chemical scaffold identified through a tiered virtual screening approach for identifying peroxisome proliferator-activated receptor γ (PPARγ) scaffolds. [] This compound belongs to a distinct chemotype and has shown promising results as a potential therapeutic agent for diseases related to PPARγ activity.
MDG 582 acts as an agonist of PPARγ, demonstrating high affinity competitive binding to the PPARγ-LBD. [] While the exact mechanism is not elaborated upon in the provided papers, it likely exerts its effects by binding to and activating PPARγ, leading to downstream transcriptional changes. This activation was confirmed through a TR-FRET activation reporter assay. [] Further studies are required to elucidate the precise molecular mechanisms underlying its interaction with PPARγ and its downstream effects on gene expression.
The primary application of MDG 582 identified in the provided papers is its potential as a therapeutic agent for diseases related to PPARγ activity. [] Specifically, it demonstrated agonistic activity towards PPARγ with an EC50 of 467-594 nM in a TR-FRET activation reporter assay. [] Furthermore, the study highlighted its differential PPAR isotype specificity, showing weaker activity against PPARα and PPARδ subtypes. [] This selectivity suggests potential for targeted therapeutic interventions with fewer off-target effects.
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3